molecular formula C12H17NO3 B14843250 2-Hydroxy-6-isopropoxy-N,N-dimethylbenzamide

2-Hydroxy-6-isopropoxy-N,N-dimethylbenzamide

Cat. No.: B14843250
M. Wt: 223.27 g/mol
InChI Key: BXTWRESZJJDSCN-UHFFFAOYSA-N
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Description

2-Hydroxy-6-isopropoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . This compound is characterized by the presence of a benzamide core substituted with hydroxy, isopropoxy, and dimethylamino groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-isopropoxy-N,N-dimethylbenzamide typically involves the reaction of 2-hydroxybenzamide with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxy group is replaced by the isopropoxy group. The resulting intermediate is then treated with dimethylamine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-isopropoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, bases like potassium carbonate.

Major Products Formed

    Oxidation: Formation of 2-oxo-6-isopropoxy-N,N-dimethylbenzamide.

    Reduction: Formation of 2-hydroxy-6-isopropoxy-N,N-dimethylbenzylamine.

    Substitution: Formation of various alkoxy-substituted benzamides.

Scientific Research Applications

2-Hydroxy-6-isopropoxy-N,N-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-isopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and isopropoxy groups may facilitate binding to active sites, while the dimethylamino group can enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-6-isopropoxy-N,N-dimethylbenzamide is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological properties. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields .

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2-hydroxy-N,N-dimethyl-6-propan-2-yloxybenzamide

InChI

InChI=1S/C12H17NO3/c1-8(2)16-10-7-5-6-9(14)11(10)12(15)13(3)4/h5-8,14H,1-4H3

InChI Key

BXTWRESZJJDSCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1C(=O)N(C)C)O

Origin of Product

United States

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